4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
Description
4-(2-Chloro-6-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative characterized by a 2-chloro-6-fluorophenyl substituent at the pyrazole 4-position and a methyl group at the 1-position. Its synthesis likely involves condensation reactions using 2-chloro-6-fluorobenzaldehyde derivatives, as suggested by analogous synthetic routes for chloro-fluorophenyl pyrimidines .
Properties
Molecular Formula |
C10H9ClFN3 |
|---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-15-10(13)6(5-14-15)9-7(11)3-2-4-8(9)12/h2-5H,13H2,1H3 |
InChI Key |
BGDPAUFCFVNUCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=CC=C2Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde, which is a commercially available compound.
Formation of Intermediate: The aldehyde group of 2-chloro-6-fluorobenzaldehyde is converted to a hydrazone intermediate by reacting with hydrazine hydrate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring to obtain 4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Amines
Key Observations:
- Substituent Effects: The target compound’s 2-chloro-6-fluorophenyl group distinguishes it from analogues with 2-bromo-4-fluorophenyl or 2-chloro-4-fluorophenyl substituents.
- Methylation Impact: The 1-methyl group in the target compound reduces steric hindrance compared to 1,3-dimethyl derivatives (e.g., entries 2 and 3 in Table 1), possibly affecting metabolic stability or solubility .
- Biological Activity: Compounds with N-aryl substitutions (e.g., 2,6-difluorophenyl) exhibit enhanced pesticidal efficacy, suggesting that the target compound’s activity may be modulated by introducing additional halogenation or bulky substituents .
Physicochemical and Analytical Comparisons
Solubility and Stability:
- Hydrolytic Stability: While direct data for the target compound is unavailable, structurally related 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one showed pH-dependent hydrolysis in buffer (pH 1.2 and 7.4), with degradation rates monitored via HPLC . This suggests that the target compound’s stability may require similar analytical validation.
- Chromatographic Behavior: Reverse-phase HPLC methods using C18 columns and acetonitrile/acetate buffers (e.g., 65% acetonitrile, pH 4.0) are effective for separating chloro-fluorophenyl analogues, as demonstrated for lumiracoxib derivatives .
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